molecular formula C18H36Cl4N4O2 B132533 Prospidium chloride CAS No. 23476-83-7

Prospidium chloride

Cat. No.: B132533
CAS No.: 23476-83-7
M. Wt: 482.3 g/mol
InChI Key: QZJPEEOEZVHUAE-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Prospidium chloride is synthesized through a multi-step process involving the reaction of piperazine derivatives with chlorinated alcohols. The key steps include:

    Formation of the spiro compound: This involves the reaction of piperazine with a chlorinated alcohol under controlled conditions to form the spiro structure.

    Chlorination: The spiro compound is then chlorinated to introduce the chloride groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Prospidium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing and Reducing Agents: These include agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Prospidium chloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Prospidium Chloride: this compound is unique due to its dual cytostatic and anti-inflammatory properties. Unlike other similar compounds, it has been extensively studied for its potential in treating both rheumatoid arthritis and various types of cancer. Its ability to interact with DNA and disrupt the cell cycle sets it apart from other dispiropiperazine derivatives .

Properties

IUPAC Name

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJPEEOEZVHUAE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Cl4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028521
Record name 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23476-83-7
Record name Prospidium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023476837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSPIDIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G733H6RES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Prospidium chloride?

A: While the exact mechanism is not fully understood, research suggests that this compound interacts with DNA, leading to cell cycle disruption at the G2 phase. [] It has also been shown to inhibit the phagocytic activity of monocytes and macrophages. []

Q2: What are the in vitro effects of this compound on different types of cells?

A: Studies show that this compound inhibits both T and B cell lymphoblastic responses. [] It demonstrates stronger inhibition of B cells compared to T cells at concentrations not affecting lymphocyte viability. [] Further research indicates a potential relationship between the sensitivity of epidermoid lung cancer cells to this compound and the degree of tumor differentiation, although this relationship was not observed with other tested cytostatic drugs. [, ]

Q3: Has this compound demonstrated efficacy in treating any specific diseases?

A: While not a first-line treatment, this compound has shown some efficacy in treating Kaposi's sarcoma, particularly in a case study involving a kidney transplant recipient. [, , ] In this case, long-term remission was achieved when this compound treatment was combined with immunosuppressive therapy using mTOR receptor inhibitors. [, ] Additionally, in a mouse model using grafted Type A adenocarcinoma, this compound demonstrated a significant reduction in tumor volume. []

Q4: Are there any studies on the in vivo effects of this compound on tumor development?

A: In a study using rats with N-nitrosomethylurea-induced mammary tumors, intratumoral injections of this compound did not show significant differences in tumor size or body weight compared to control rats receiving saline injections. [] This suggests that this compound may not possess direct oncolytic effects in this specific experimental model. []

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